N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide
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Overview
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide is a synthetic organic compound that features a tetrahydrofuran ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydrofuran, pyrazole, and butane-1-sulfonyl chloride.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Lactones or carboxylic acids.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Various substituted pyrazoles or sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the activity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biology
Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for enzyme inhibition studies.
Protein Binding: It can be used to study protein-ligand interactions due to its unique structure.
Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Antimicrobial Activity: The sulfonamide group is known for its antimicrobial properties, which could be explored further.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The sulfonamide group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methane-1-sulfonamide: Similar structure but with a shorter alkyl chain.
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethane-1-sulfonamide: Another similar compound with a different alkyl chain length.
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propane-1-sulfonamide: Differing by the length of the alkyl chain.
Uniqueness
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)butane-1-sulfonamide is unique due to its specific combination of functional groups and ring systems, which can confer distinct chemical and biological properties. The length of the butane chain can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-2-3-6-18(15,16)13-10-7-12-14(8-10)11-4-5-17-9-11/h7-8,11,13H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOMECZRUITDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CN(N=C1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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